5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
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Overview
Description
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the chlorination and sulfonylation of a pyridine derivative. One common method includes the reaction of 5-Methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Additionally, the implementation of safety measures is crucial due to the reactive nature of chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Transition metal catalysts, such as palladium or platinum, may be employed to facilitate certain reactions.
Solvents: Polar aprotic solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), are often used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoromethyl group into various molecules.
Biology: The compound is employed in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and fungicides, due to its ability to enhance the biological activity of these products.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is leveraged in the synthesis of various derivatives, which can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Similar in structure but lacks the methyl group at the 5-position.
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride: Similar but with the methyl group at the 2-position instead of the 5-position.
Uniqueness
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the specific positioning of the methyl and trifluoromethyl groups on the pyridine ring. This unique arrangement can influence the compound’s reactivity and the types of derivatives that can be synthesized from it. The presence of the trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of bioactive molecules.
Properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-2-5(15(8,13)14)3-12-6(4)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVQFCSFNYLAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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